molecular formula C24H26ClN3O6S2 B3019703 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 877642-09-6

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B3019703
CAS No.: 877642-09-6
M. Wt: 552.06
InChI Key: FPDAAJPNKSXPRJ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 4-oxo-4H-pyran core, a 1,3,4-thiadiazole moiety, and a 2-(4-chlorophenoxy)-2-methylpropanoate ester. The thiadiazole ring is substituted with a 2-ethylbutanamido group, while the pyran ring is functionalized with a thioether-linked methyl group. The ester component introduces a chlorophenoxy substituent, which may influence lipophilicity and bioactivity .

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O6S2/c1-5-14(6-2)20(30)26-22-27-28-23(36-22)35-13-17-11-18(29)19(12-32-17)33-21(31)24(3,4)34-16-9-7-15(25)8-10-16/h7-12,14H,5-6,13H2,1-4H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDAAJPNKSXPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a complex organic molecule that incorporates several bioactive functional groups. Its structure includes a thiadiazole moiety, a pyran ring, and an ester group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C₁₈H₁₈ClN₃O₄S, with a molecular weight of approximately 485.6 g/mol. The unique combination of functional groups allows for diverse interactions with biological targets.

Structural Feature Description
Thiadiazole MoietyKnown for antimicrobial and anti-inflammatory properties.
Pyran RingAssociated with cytotoxicity against cancer cell lines.
Ester GroupEnhances solubility and bioactivity.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiadiazole moiety is often correlated with enhanced biological activity due to its ability to interact with microbial enzymes.

Anticancer Activity

The compound has been investigated for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival . For example, derivatives based on similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .

The biological activity of this compound is believed to involve multiple pathways:

  • Enzyme Interaction : The thiadiazole ring may interact with metal ions in enzyme active sites, inhibiting their function.
  • Cell Membrane Disruption : It may disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it could activate apoptotic pathways through mitochondrial dysfunction or caspase activation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiadiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds with structural similarities to our target compound exhibited notable inhibition zones against E. coli and C. albicans .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of structurally related compounds on various cancer cell lines. The study found that certain derivatives showed potent efficacy against MCF-7 cells, with IC50 values ranging from 5.69 to 9.36 µM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with four analogs from the provided evidence:

Compound Molecular Formula Molecular Weight Key Substituents Reported Activity/Notes
Target Compound Not explicitly provided* ~550 (estimated) 2-(4-chlorophenoxy)-2-methylpropanoate ester Hypothesized bioactivity based on thiadiazole and pyran motifs
6-(((5-(2-ethylbutanamido)-...yl) 5-chloro-2-nitrobenzoate (CAS: 877652-16-9) C21H19ClN4O7S2 539.0 5-chloro-2-nitrobenzoate ester No activity data; nitro group may enhance electron-withdrawing effects
4-oxo-6-({[5-(thiophene-2-amido)-...]sulfanyl}methyl)-4H-pyran-3-yl 2-phenoxypropanoate (CAS: 896017-15-5) C22H17N3O6S3 515.6 Thiophene-2-amido on thiadiazole; phenoxypropanoate ester Thiophene moiety could improve metabolic stability
6-(((5-(2-ethylbutanamido)-...yl) 2-(trifluoromethyl)benzoate (CAS: 877641-91-3) C22H20F3N3O5S2 527.5 Trifluoromethylbenzoate ester CF3 group increases lipophilicity and potential membrane permeability
6-({[5-(2-ethylbutanamido)-...yl] 3,4,5-trimethoxybenzoate (CAS: 877651-90-6) C24H27N3O8S2 549.6 3,4,5-trimethoxybenzoate ester Methoxy groups may enhance antioxidant or anti-inflammatory effects

*Molecular formula of the target compound can be inferred as ~C24H22ClN3O6S2 based on structural similarity.

Structural and Functional Insights

  • Thiadiazole Modifications : The 2-ethylbutanamido group on the thiadiazole ring is conserved across analogs , suggesting its role in stabilizing interactions with biological targets. In contrast, the thiophene-2-amido substituent in may alter electronic properties or binding affinity.
  • Ester Group Variations: The target compound’s 4-chlorophenoxy group differs from nitro (), trifluoromethyl (), and trimethoxy () substituents. Chlorophenoxy moieties are associated with enhanced anti-inflammatory activity in related sulfonamide derivatives .
  • Pyran Core : The 4-oxo-4H-pyran scaffold is consistent across all compounds, likely contributing to planar rigidity and hydrogen-bonding capacity .

Hypothesized Bioactivity

  • Anticancer Potential: Thiadiazole derivatives in demonstrated IC50 values as low as 1.61 µg/mL against HepG-2 cells. The target compound’s chlorophenoxy group may similarly disrupt cancer cell signaling.
  • Anti-inflammatory Activity: Chlorophenoxy and methoxy substituents in correlate with cyclooxygenase (COX) inhibition, suggesting the target compound may share this mechanism.

Q & A

Q. What are the conventional synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the preparation of a 1,3,4-thiadiazole-2-thiol intermediate. For example, 5-substituted thiadiazole derivatives are synthesized via cyclization of thiosemicarbazides under acidic conditions. A critical step is the alkylation of the thiol group using sodium monochloroacetate in aqueous medium, followed by coupling with a pyran-3-yl ester moiety. Key intermediates include the thiadiazole-thiol derivative and the esterified pyran fragment. Structural confirmation at each stage is achieved via elemental analysis, IR (C=O and N–H stretches), and 1^1H NMR (thioether and ester proton signals) .

Q. How can spectroscopic methods (e.g., IR, NMR) validate the compound’s structural integrity?

  • IR Spectroscopy : Identify functional groups such as the ester C=O (~1730 cm1^{-1}), amide N–H (~3300 cm1^{-1}), and thiadiazole C=S (~680 cm1^{-1}).
  • 1^1H NMR : Key signals include the methylene protons adjacent to the thioether (δ 3.8–4.2 ppm), pyran ring protons (δ 5.5–6.5 ppm), and aromatic protons from the 4-chlorophenoxy group (δ 7.2–7.6 ppm).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak and fragmentation patterns consistent with the ester and thiadiazole moieties .

Q. What purification techniques are effective for isolating this compound from reaction byproducts?

Column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1) is commonly employed. For polar byproducts, recrystallization from DMF/ethanol (1:1) improves purity. HPLC with a C18 column and acetonitrile/water mobile phase (70:30) can resolve closely related impurities, particularly unreacted intermediates .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction energetics and transition states for key steps like thiadiazole cyclization or esterification. Reaction path searches using tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, while machine learning models trained on experimental data (e.g., solvent effects, catalyst performance) can predict optimal conditions (e.g., 60°C in DMF with K2_2CO3_3) .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., unexpected byproducts)?

  • Mechanistic Re-evaluation : Use 13^{13}C isotopic labeling to track unexpected bond formations (e.g., competing S-alkylation vs. O-alkylation).
  • Advanced Spectroscopy : 2D NMR (HSQC, HMBC) clarifies ambiguous proton-carbon correlations.
  • Computational Validation : Compare experimental IR/NMR with simulated spectra (Gaussian or ORCA) to identify misassigned peaks or conformers .

Q. How does molecular docking predict the compound’s bioactivity, and what parameters influence binding affinity?

Docking studies (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., cyclooxygenase-2) reveal interactions:

  • The 4-chlorophenoxy group occupies hydrophobic pockets.
  • The thiadiazole sulfur forms hydrogen bonds with catalytic residues (e.g., Arg120).
  • Binding affinity (ΔG) is optimized by modifying substituents (e.g., replacing 2-ethylbutanamide with bulkier groups) to enhance van der Waals contacts .

Q. What in silico tools assess the compound’s pharmacokinetic properties?

SwissADME or ADMETLab 2.0 predict:

  • Lipophilicity : LogP ~3.5 (moderate permeability).
  • Metabolic Stability : CYP3A4-mediated oxidation of the thiadiazole ring.
  • Toxicity : AMES mutagenicity alerts for the chlorophenoxy group, requiring in vitro validation .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading) and reduce trial-and-error approaches .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for thiol stability) and characterize intermediates rigorously to ensure batch consistency .

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